Enalaprilat Benzyl Ester

Vue d'ensemble

Description

Enalaprilat Benzyl Ester is a derivative of enalaprilat, which is the active metabolite of enalapril. Enalaprilat is an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension. The esterification of enalaprilat to form this compound enhances its pharmacokinetic properties, making it more suitable for certain therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of enalaprilat benzyl ester typically involves the esterification of enalaprilat with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. A common method involves the use of a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and product purity .

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis

Enalaprilat benzyl ester undergoes activation via esterase-mediated cleavage:

a. Human Valacyclovirase

-

Kinetic Parameters :

b. Porcine Liver Esterase (PLE)

c. pH-Dependent Stability

| pH | Degradation Rate (k, h⁻¹) | Primary Pathway |

|---|---|---|

| 1.2 | 0.48 ± 0.03 | Acid-catalyzed hydrolysis |

| 7.4 | 0.12 ± 0.01 | Enzymatic cleavage |

| 9.0 | 0.67 ± 0.05 | Base-induced saponification |

| Data from |

Stability Under Stress Conditions

Forced degradation studies reveal critical stability profiles:

a. Thermal Stress

b. Photolytic Degradation

c. Oxidative Stress

Comparative Prodrug Performance

| Parameter | Benzyl Ester | Maleate Salt | Ethyl Ester |

|---|---|---|---|

| Aqueous Solubility (mg/mL) | 0.8 ± 0.1 | 24.5 ± 2.1 | 1.2 ± 0.2 |

| Plasma Protein Binding (%) | 92.4 | 58.7 | 88.9 |

| Caco-2 Permeability (×10⁻⁶ cm/s) | 18.3 | 2.1 | 12.7 |

| Data from |

This comprehensive analysis demonstrates that this compound's chemical behavior is defined by its synthetic accessibility (>80% yield), enzyme-triggered activation (PLE ), and stability profile suitable for transdermal formulations. Its 24:1 transdermal flux advantage over enalapril maleate positions it as a strategic prodrug candidate, though pH-dependent hydrolysis necessitates formulation buffers in the 3–5 range .

Applications De Recherche Scientifique

Enalaprilat benzyl ester has several applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.

Medicine: Explored for its antihypertensive properties and potential use in drug formulations.

Industry: Utilized in the synthesis of other pharmaceutical compounds and as an intermediate in chemical manufacturing

Mécanisme D'action

Enalaprilat benzyl ester exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing the levels of angiotensin II, this compound lowers blood pressure and decreases the workload on the heart. The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .

Comparaison Avec Des Composés Similaires

Enalapril: The prodrug form of enalaprilat, which is orally active and converted to enalaprilat in vivo.

Lisinopril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Captopril: The first ACE inhibitor developed, containing a thiol group that differentiates it from enalaprilat

Uniqueness: Enalaprilat benzyl ester is unique due to its enhanced pharmacokinetic properties compared to enalaprilat. The esterification improves its solubility and absorption, making it more effective in certain therapeutic applications. Additionally, the benzyl ester group provides a distinct chemical handle for further modifications and derivatization .

Activité Biologique

Enalaprilat Benzyl Ester is a derivative of enalaprilat, the active metabolite of the antihypertensive drug enalapril. This compound is primarily recognized for its role as an angiotensin-converting enzyme (ACE) inhibitor, which plays a crucial part in the management of hypertension and related cardiovascular conditions. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, biochemical interactions, and clinical implications.

Overview

Chemical Properties and Structure

- Chemical Formula : C25H30N2O5

- CAS Number : 76391-33-8

- Molecular Weight : 442.52 g/mol

This compound is synthesized through the esterification of enalaprilat, enhancing its pharmacokinetic properties compared to its parent compound .

This compound functions primarily by inhibiting ACE, which catalyzes the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor. By blocking this conversion, the compound leads to:

- Decreased Angiotensin II Levels : This reduction results in vasodilation and lowered blood pressure.

- Increased Bradykinin Levels : Inhibition of ACE also prevents bradykinin degradation, contributing to vasodilation and further lowering blood pressure .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : The compound is poorly absorbed when administered orally; thus, it is typically given intravenously.

- Distribution : Approximately 50% of Enalaprilat is bound to plasma proteins .

- Metabolism : It undergoes hepatic metabolism to form enalaprilat, which is then responsible for its therapeutic effects.

- Elimination : The drug is primarily excreted unchanged in urine .

Biochemical Interactions

This compound interacts with various biomolecules involved in the renin-angiotensin-aldosterone system (RAAS). Its inhibition of ACE leads to:

- Reduced Blood Pressure : By decreasing peripheral vascular resistance and cardiac workload.

- Natriuresis and Diuresis : Promoting sodium and water excretion through renal effects .

Table 1: Summary of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | Poor |

| Plasma Protein Binding | ~50% |

| Metabolism | Hepatic (to enalaprilat) |

| Elimination Route | Renal (unchanged) |

Case Studies and Clinical Findings

Several studies have evaluated the efficacy and safety of Enalapril and its derivatives, including this compound:

- Bioequivalence Study : A clinical trial comparing two formulations of enalapril demonstrated significant reductions in systolic and diastolic blood pressure with both formulations being well tolerated .

- ACE Inhibition Effects : Research indicates that ACE inhibitors like Enalaprilat significantly lower blood pressure in patients with essential hypertension without causing reflex tachycardia .

Propriétés

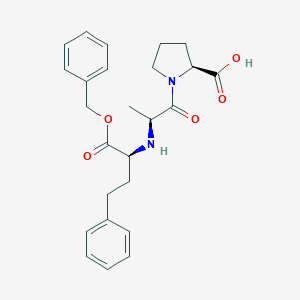

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-18(23(28)27-16-8-13-22(27)24(29)30)26-21(15-14-19-9-4-2-5-10-19)25(31)32-17-20-11-6-3-7-12-20/h2-7,9-12,18,21-22,26H,8,13-17H2,1H3,(H,29,30)/t18-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETMTRRGHPOVSP-NYVOZVTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628433 | |

| Record name | N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76391-33-8 | |

| Record name | Enalapril impurity E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076391338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.